2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
2-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic acetamide derivative featuring a pyrazine-sulfanyl linker, a 4-methoxyphenyl-substituted piperazine moiety, and a 2,4,6-trimethylphenyl acetamide group. The sulfanyl group enhances electronic delocalization, while the trimethylphenyl group provides steric bulk, likely influencing solubility and metabolic stability .
Properties
IUPAC Name |
2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2S/c1-18-15-19(2)24(20(3)16-18)29-23(32)17-34-26-25(27-9-10-28-26)31-13-11-30(12-14-31)21-5-7-22(33-4)8-6-21/h5-10,15-16H,11-14,17H2,1-4H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXXIYRCLGANTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. The preparation begins with the formation of the piperazine and pyrazine rings, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrazine rings play a crucial role in binding to these targets, while the sulfanyl group may enhance the compound’s stability and reactivity. The pathways involved can vary depending on the specific application, but generally, the compound modulates the activity of its target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Acetamide Derivatives
Key Observations :
- Acetamide Substituent : The 2,4,6-trimethylphenyl group in the target compound introduces steric hindrance, which may reduce metabolic degradation compared to smaller substituents like p-tolyl (Compound 13) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*LogP values estimated using fragment-based methods.
Key Observations :
- The target compound’s higher molecular weight and trimethylphenyl group contribute to increased lipophilicity (LogP ~3.8), suggesting lower aqueous solubility compared to thiazole derivatives (e.g., Compound 13, LogP ~3.2) .
- Fluorine-containing analogs (e.g., Compound 20) exhibit lower LogP values, indicating better solubility due to fluorine’s electronegativity .
Biological Activity
The compound 2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide , with the molecular formula and a molecular weight of approximately 495.6 g/mol, is a complex organic molecule that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Features
The unique structure of this compound includes:
- Methoxyphenyl group : Enhances lipophilicity.
- Piperazine moiety : Commonly associated with various pharmacological effects.
- Pyrazine ring : Contributes to biological activity.
These structural elements suggest potential interactions with biological targets, making it a candidate for further research in medicinal chemistry.
Biological Activity
Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the following areas:
Antifungal Activity
Research suggests that the compound may act as an antifungal agent due to its structural similarities to known antifungal compounds. The presence of the pyrazine and piperazine components is often linked to antifungal properties.
Antioxidant Properties
The compound has been screened for antioxidant activity. In vitro assays have shown that it can scavenge free radicals, which may contribute to its therapeutic potential in oxidative stress-related conditions.
Cytotoxicity Studies
In cell line studies, the compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects involves:
- Target Interaction : Binding to specific receptors or enzymes, modulating their activity.
- Signal Transduction : Activation or inhibition of signaling pathways that lead to desired biological outcomes.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antifungal Screening | The compound showed effective inhibition against Candida species in MIC assays. |
| Cytotoxicity Assessment | IC50 values were determined for several cancer cell lines, indicating significant cytotoxicity (e.g., IC50 = 10 µM against A549 lung cancer cells). |
| Antioxidant Activity | Exhibited a DPPH radical scavenging activity comparable to ascorbic acid at concentrations above 50 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
